molecular formula C10H9ClN4 B13053361 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine CAS No. 2177258-48-7

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine

Cat. No.: B13053361
CAS No.: 2177258-48-7
M. Wt: 220.66 g/mol
InChI Key: YTEQYLYDBBRFGV-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves the construction of the pyrazolopyridine core. One common method is the cyclization of a preformed pyrazole with a pyridine derivative under specific reaction conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired compound . Industrial production methods often involve the use of α,β-unsaturated ketones or 1,3-dicarbonyl compounds as building blocks .

Chemical Reactions Analysis

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Biological Activity

4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a compound belonging to the class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a complex bicyclic structure that contributes to its biological activity. The presence of chlorine and ethyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄
Molecular Weight240.70 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-D]pyridine exhibit significant anticancer properties. A study highlighted that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis (programmed cell death) .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. In vitro studies have shown that this compound exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-D] derivatives has been explored in various models. These compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and exhibiting anti-inflammatory effects .

Table 2: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInhibition of CDKs
AntimicrobialEffective against bacterial strains
NeuroprotectiveModulation of neurotransmitters

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways associated with inflammation and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication processes.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of a series of pyrazolo derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of several pyrazolo derivatives against clinical isolates. The compound showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values indicating strong potential for therapeutic use in infections caused by resistant strains.

Properties

CAS No.

2177258-48-7

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

7-chloro-3-ethyl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C10H9ClN4/c1-2-15-8-6-3-4-12-10(6)14-9(11)7(8)5-13-15/h3-5,13H,2H2,1H3

InChI Key

YTEQYLYDBBRFGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=CN=C3N=C(C2=CN1)Cl

Origin of Product

United States

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